1-(2-Hydroxyethyl)piperazin-2-one hydrochloride

説明

Systematic Nomenclature and Structural Identification

1.1.1 IUPAC Nomenclature

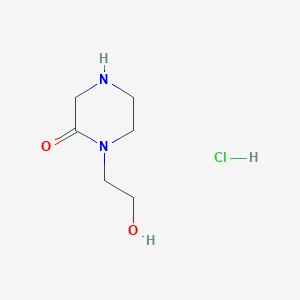

The compound’s systematic name, 1-(2-hydroxyethyl)piperazin-2-one , reflects its structural composition:

- Piperazin-2-one : A six-membered ring with two nitrogen atoms at positions 1 and 4, one of which is part of a ketone (lactam) group.

- 2-Hydroxyethyl substituent : Attached to the nitrogen at position 1.

The hydrochloride salt form arises from protonation of the piperazin-2-one’s nitrogen, forming a stable ionic structure.

1.1.2 Structural Data

Key identifiers and properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂N₂O₂ | |

| Molecular Weight | 144.17 g/mol | |

| SMILES | C1CN(C(=O)CN1)CCO |

|

| InChIKey | BWKWNLMXXRCEPL-UHFFFAOYSA-N | |

| Synonyms | 4-(2-Hydroxyethyl)piperazin-3-one |

The hydrochloride salt adds a chloride ion (Cl⁻), altering the molecular formula to C₆H₁₂N₂O₂·HCl and increasing the molecular weight to approximately 180.57 g/mol (calculated).

Historical Development and Discovery Timeline

1.2.1 Early Synthesis and Functionalization

The synthesis of piperazin-2-one derivatives dates to the mid-20th century, with early methods focusing on reductive alkylation and cyclization. A pivotal patent (US4338443A, 1996) described the preparation of N-(2-hydroxyethyl)piperazine via reductive alkylation of monoethanolamine and diethanolamine, though this method targets the free base rather than the hydrochloride salt.

1.2.2 Modern Derivatization and Salt Formation

Recent advancements in heterocyclic chemistry have expanded the utility of piperazin-2-ones. For example:

- Asymmetric hydrogenation : Chiral piperazin-2-ones are synthesized via palladium-catalyzed reduction of pyrazin-2-ols, enabling enantioselective access to bioactive analogs.

- Salt formation : The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid, a common method to enhance solubility and stability.

1.2.3 Key Milestones

Academic Significance in Heterocyclic Chemistry Research

1.3.1 Reactivity in Organic Synthesis

The piperazin-2-one scaffold exhibits versatile reactivity, enabling diverse transformations:

- Phosphorylation : Reacts with triethyl phosphite under phosphoryl chloride catalysis to form bisphosphonates, as demonstrated in studies on morpholin-3-one and thiomorpholin-3-one analogs.

- Nucleophilic Substitution : Participates in cascade reactions with chloro allenylamides and aryl iodides to construct complex heterocycles.

1.3.2 Role in Medicinal Chemistry

Piperazin-2-ones are privileged scaffolds in drug discovery due to their:

- Biological activity : Derivatives show potential as radiation protectants, antifungals, and serotonin receptor modulators.

- Structural diversity : The 2-hydroxyethyl group enhances solubility and facilitates conjugation with bioactive moieties (e.g., fluorinated aromatic rings or maleimide cross-linkers).

1.3.3 Synthetic Challenges and Innovations

特性

IUPAC Name |

1-(2-hydroxyethyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c9-4-3-8-2-1-7-5-6(8)10;/h7,9H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWOQWUQEQXUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)piperazin-2-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications .

化学反応の分析

Types of Reactions

1-(2-Hydroxyethyl)piperazin-2-one hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .

科学的研究の応用

Chemical Properties and Structure

1-(2-Hydroxyethyl)piperazin-2-one hydrochloride has the molecular formula and a molecular weight of 164.63 g/mol. It possesses a piperazine ring substituted with a hydroxyethyl group, which enhances its solubility and biological activity. The compound is classified under various chemical identifiers, including CAS number 910573-07-8 and CID 13243866 .

Pharmaceutical Applications

-

Antipsychotic Drug Development :

- HEEP hydrochloride is a key intermediate in the synthesis of quetiapine fumarate, an atypical antipsychotic used to treat schizophrenia and bipolar disorder. The preparation method involves reacting piperazine with 2-(2-chloroethoxy) ethanol to yield HEEP, which is then condensed with other reagents to form quetiapine . This application highlights its importance in developing medications that target central nervous system disorders.

-

Polyamine Synthesis :

- The compound has been utilized in the synthesis of polyamines through polymerization reactions. Polyamines are known for their roles in cellular functions and have potential therapeutic applications in cancer treatment and cell growth regulation . HEEP serves as a precursor for creating polyamine derivatives that exhibit enhanced biological activity.

- Analytical Chemistry :

Case Study 1: Quetiapine Fumarate Synthesis

A study highlighted the efficiency of using HEEP hydrochloride in synthesizing quetiapine fumarate. The researchers demonstrated that utilizing high-purity HEEP significantly improved the yield and purity of the final product compared to traditional methods that resulted in higher impurity levels .

Case Study 2: Polyamine Derivatives

Another research effort focused on synthesizing polyamine derivatives from HEEP hydrochloride. The resulting compounds were tested for their cytotoxic effects on cancer cell lines, showing promising results that suggest potential applications in cancer therapy .

作用機序

The mechanism of action of 1-(2-Hydroxyethyl)piperazin-2-one hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in other molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key parameters of 1-(2-hydroxyethyl)piperazin-2-one hydrochloride with structurally related compounds:

*Calculated data due to lack of direct evidence.

Key Observations :

- Hydrophilicity : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to aryl- or alkyl-substituted derivatives, which are more lipophilic .

- Molecular Weight : Aromatic substituents (e.g., chlorophenyl, fluorophenyl) increase molecular weight and may enhance receptor binding in drug design .

- Stability : Fluorine-substituted derivatives exhibit improved metabolic stability, a critical factor in pharmacokinetics .

生物活性

1-(2-Hydroxyethyl)piperazin-2-one hydrochloride, a derivative of piperazine, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C6H12N2O2

- Molecular Weight : 144.17 g/mol

- CAS Number : 13243866

The compound features a piperazine ring with a hydroxyethyl substituent, which contributes to its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. It has been shown to exhibit the following mechanisms:

- Dopamine Receptor Modulation : Research indicates that compounds related to piperazine derivatives can selectively bind to dopamine receptors, influencing neurotransmitter activity, which is crucial in the treatment of psychiatric disorders .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering cellular functions .

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial effects against various pathogens, including Mycobacterium tuberculosis. For instance, modifications incorporating hydroxyethyl groups enhanced the anti-mycobacterial activity of related compounds .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 4r | 12.5 | Anti-mycobacterial |

| 4s | 12.5 | Anti-mycobacterial |

| 4t | 12.5 | Anti-mycobacterial |

- Cytotoxicity : The compound has shown cytotoxic effects in certain cancer cell lines. The introduction of hydroxyethyl groups significantly increased cytotoxicity, suggesting potential applications in cancer therapy .

Case Study 1: Dopamine Receptor Affinity

A study evaluating the pharmacological profile of piperazine derivatives found that certain compounds exhibited nanomolar affinity for D4 dopamine receptors while maintaining selectivity over other receptor types. This suggests potential use in treating conditions such as schizophrenia and Parkinson's disease .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various piperazine derivatives, this compound was part of a series that demonstrated enhanced activity against mycobacterial strains. The presence of the hydroxyethyl moiety was crucial for improving efficacy .

Q & A

Q. What are the standard synthetic routes for 1-(2-Hydroxyethyl)piperazin-2-one hydrochloride, and how are intermediates characterized?

The compound is synthesized via condensation of piperazine derivatives with chloroethoxyethanol under controlled conditions. For example, piperazine hexahydrate and dihydrochloride are heated to 140°C to yield intermediates, which are purified via recrystallization. Characterization typically involves thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm intermediate structures .

Q. Which analytical methods are recommended for assessing purity and structural integrity?

- High-performance liquid chromatography (HPLC) : Used with reverse-phase C18 columns and UV detection (e.g., 254 nm) to quantify purity (>95%).

- Mass spectrometry (MS) : Exact mass analysis (e.g., ESI-MS) confirms molecular ions (e.g., [M+H]+ at m/z 193.1 for the free base).

- Elemental analysis : Validates C, H, N, and Cl content against theoretical values (±0.4% tolerance) .

Q. How should researchers handle stability challenges during storage?

The compound is hygroscopic and degrades under prolonged exposure to moisture or light. Storage recommendations:

- Anhydrous conditions : Use desiccants (e.g., silica gel) in airtight containers.

- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation.

- Stability monitoring : Periodic HPLC analysis to detect hydrolysis byproducts (e.g., piperazine derivatives) .

Advanced Research Questions

Q. How can conflicting structural data from NMR and X-ray crystallography be resolved?

Discrepancies between NMR (solution-state) and crystallographic (solid-state) data often arise from conformational flexibility or crystal-packing effects. Methodological steps:

- Dynamic NMR studies : Variable-temperature ¹H NMR to assess rotational barriers of the hydroxyethyl group.

- Density functional theory (DFT) : Compare computed (gas-phase) and experimental structures to identify dominant conformers.

- SHELXL refinement : Use high-resolution crystallographic data to model disorder or hydrogen-bonding networks .

Q. What strategies optimize synthesis to minimize byproducts like N-alkylated impurities?

- Reaction stoichiometry : Use a 1:1 molar ratio of piperazine to chloroethoxyethanol to avoid over-alkylation.

- Temperature control : Maintain reaction at 80–100°C to suppress side reactions (e.g., elimination).

- Workup protocols : Liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the target compound .

Q. How does the hydrochloride salt form influence solubility and bioavailability in preclinical models?

The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may reduce passive diffusion across lipid membranes. Methodological considerations:

- pH-solubility profiling : Assess solubility in phosphate-buffered saline (pH 1.2–7.4) to simulate physiological conditions.

- LogP determination : Compare partition coefficients (octanol/water) of the free base and salt to predict membrane permeability.

- In silico modeling : Use tools like MarvinSketch to predict ionization states and salt dissociation .

Data Contradiction Analysis

Example : Discrepancies in reported melting points (e.g., 180°C vs. 185°C) may arise from polymorphic forms or residual solvents. Resolution steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。